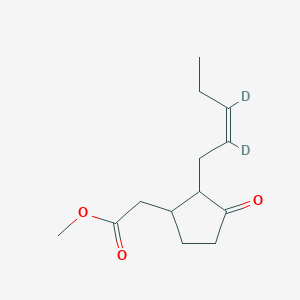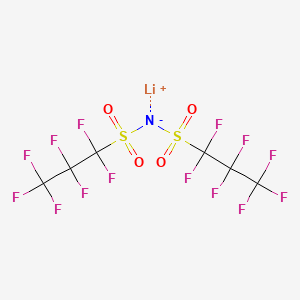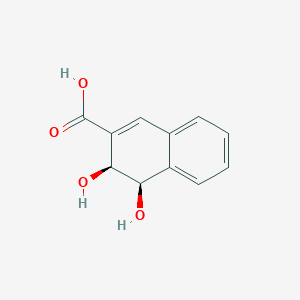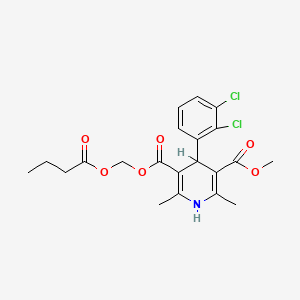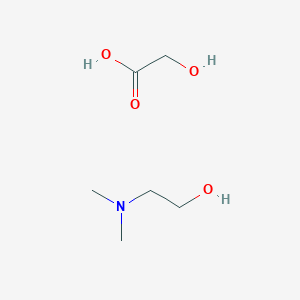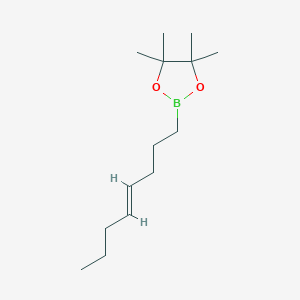
4-Octenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).
Chemical Reactions and Properties
Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).
Physical Properties Analysis
The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).
Chemical Properties Analysis
Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).
2-Thiazolylzinc Bromide
2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.
Synthesis Analysis
Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).
Molecular Structure Analysis
Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).
Chemical Reactions and Properties
The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).
Physical Properties Analysis
Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.
Chemical Properties Analysis
The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).
Aplicaciones Científicas De Investigación
-
Application in Dentistry
- Field : Dentistry
- Summary : Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of periodontitis .
- Methods : The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Results : The system showed that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
-
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : Pinacol boronic esters, including 4-Octenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis .
- Methods : Protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported. This is paired with a Matteson–CH2– homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Application in Drug Delivery
- Field : Nanobiotechnology
- Summary : Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis .
- Methods : The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Results : The system showed that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
-
Application in Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Summary : 4-(Diphenylamino)phenylboronic acid pinacol ester can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
- Methods : This compound is an electron-rich boronic acid ester that can also be used in protodeboronation .
- Results : The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
-
Application in Synthesis of Aryl Azides
- Field : Organic Chemistry
- Summary : 4-Nitrophenylboronic acid pinacol ester can be used in the synthesis of aryl azides .
- Methods : Aryl azides can be synthesized by reacting 4-Nitrophenylboronic acid pinacol ester with other reagents .
- Results : The resulting aryl azides can be used in various chemical reactions .
-
Application in Alkoxycarbonylation
Safety And Hazards
Direcciones Futuras
The future directions of research on 4-Octenylboronic acid pinacol ester could involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, its use in Diels–Alder reactions to construct synthetically versatile boron-substituted cycloadducts presents an interesting area for future research .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJTVKALWIDDJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octenylboronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

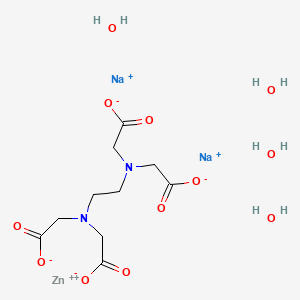

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
